

Physicochemical Characterization of 6-Heptyl-m-Cresol: A Technical Guide

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Compound of Interest

Compound Name: *m*-Cresol, 6-heptyl-

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 6-heptyl-m-cresol, also known as 2-heptyl-5-methylphenol. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of its known properties, methodologies for its characterization, and insights into its potential biological interactions. While experimental data for this specific compound is limited, this guide consolidates predicted values and draws upon established knowledge of related alkylphenols to provide a thorough profile. The information herein is designed to support research and development efforts involving this and similar phenolic compounds.

Introduction

6-Heptyl-m-cresol is an alkylphenol, a class of organic compounds characterized by a phenol ring substituted with one or more alkyl groups. The position and length of the alkyl chain significantly influence the compound's physicochemical properties and biological activity. Alkylphenols are of considerable interest due to their diverse applications and their potential to interact with biological systems, notably as xenoestrogens. A thorough understanding of the physicochemical properties of 6-heptyl-m-cresol is fundamental for its synthesis, purification, formulation, and for elucidating its mechanism of action in biological systems.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 6-heptyl-m-cresol. It is important to note that where experimental data is not available, predicted values from reliable computational models are provided.

Property	Value	Source
IUPAC Name	2-Heptyl-5-methylphenol	-
Synonyms	6-Heptyl-m-cresol	-
Molecular Formula	C ₁₄ H ₂₂ O	PubChem
Molecular Weight	206.32 g/mol	PubChem
Predicted Boiling Point	310.5 ± 25.0 °C at 760 mmHg	ChemSpider
Predicted Melting Point	Not Available	-
Predicted Water Solubility	24.1 mg/L at 25 °C	ChemSpider
Predicted logP (XlogP)	5.4	PubChem
Predicted pKa	10.4 (Acidic)	FooDB

Experimental Protocols for Characterization

This section outlines detailed methodologies for the key experiments required to characterize 6-heptyl-m-cresol.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of 6-heptyl-m-cresol and confirm its molecular weight.

Methodology:

- **Sample Preparation:** Dissolve a 1 mg/mL solution of 6-heptyl-m-cresol in a suitable volatile solvent such as dichloromethane or hexane.
- **GC-MS System:** A gas chromatograph coupled with a mass spectrometer is used.

- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness).
 - Injector Temperature: 280 $^{\circ}$ C.
 - Oven Temperature Program: Start at 100 $^{\circ}$ C, hold for 2 minutes, then ramp to 280 $^{\circ}$ C at a rate of 15 $^{\circ}$ C/min, and hold for 10 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230 $^{\circ}$ C.
 - Transfer Line Temperature: 280 $^{\circ}$ C.
- Data Analysis: The retention time of the peak will indicate the compound's elution profile, and the mass spectrum will provide the molecular ion peak and fragmentation pattern, which can be used to confirm the structure and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of 6-heptyl-m-cresol by identifying the chemical environment of its protons (^1H NMR) and carbon atoms (^{13}C NMR).

Methodology:

- Sample Preparation: Dissolve approximately 10 mg of 6-heptyl-m-cresol in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in an NMR tube.
- NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:

- Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- The chemical shifts (δ) will be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Expected signals include aromatic protons, the phenolic hydroxyl proton, and protons of the heptyl and methyl groups.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Expected signals will correspond to the different carbon environments in the aromatic ring and the alkyl substituents.
- Data Analysis: The chemical shifts, splitting patterns (for ¹H NMR), and integration values are analyzed to confirm the connectivity of atoms and the overall structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in 6-heptyl-m-cresol.

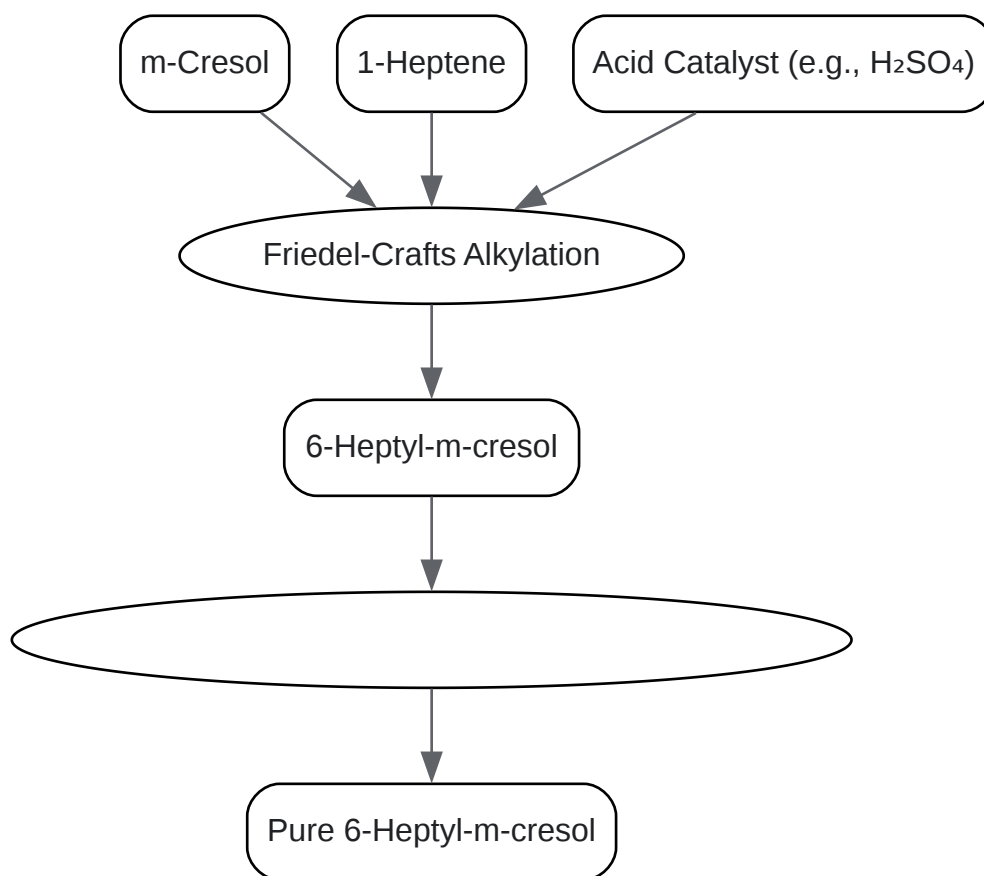
Methodology:

- Sample Preparation: The sample can be analyzed as a thin liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., carbon tetrachloride).
- FTIR Spectrometer: A standard FTIR spectrometer.
- Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000 to 400 cm⁻¹).
- Data Analysis: Identify the characteristic absorption bands for the functional groups present. Key expected absorptions include:
 - A broad O-H stretching band for the phenolic hydroxyl group (around 3600-3200 cm⁻¹).
 - C-H stretching bands for the aromatic and alkyl groups (around 3100-2850 cm⁻¹).

- C=C stretching bands for the aromatic ring (around 1600-1450 cm^{-1}).
- A C-O stretching band for the phenol (around 1260-1180 cm^{-1}).

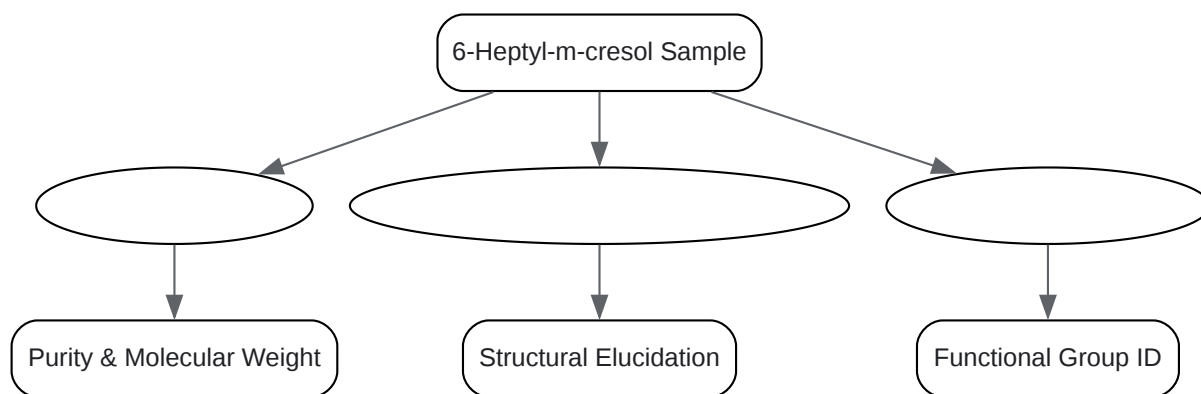
Synthesis and Experimental Workflows

The following diagrams illustrate a plausible synthetic route and a general experimental workflow for the characterization of 6-heptyl-m-cresol.



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Caption: A plausible synthetic workflow for 6-heptyl-m-cresol via Friedel-Crafts alkylation.

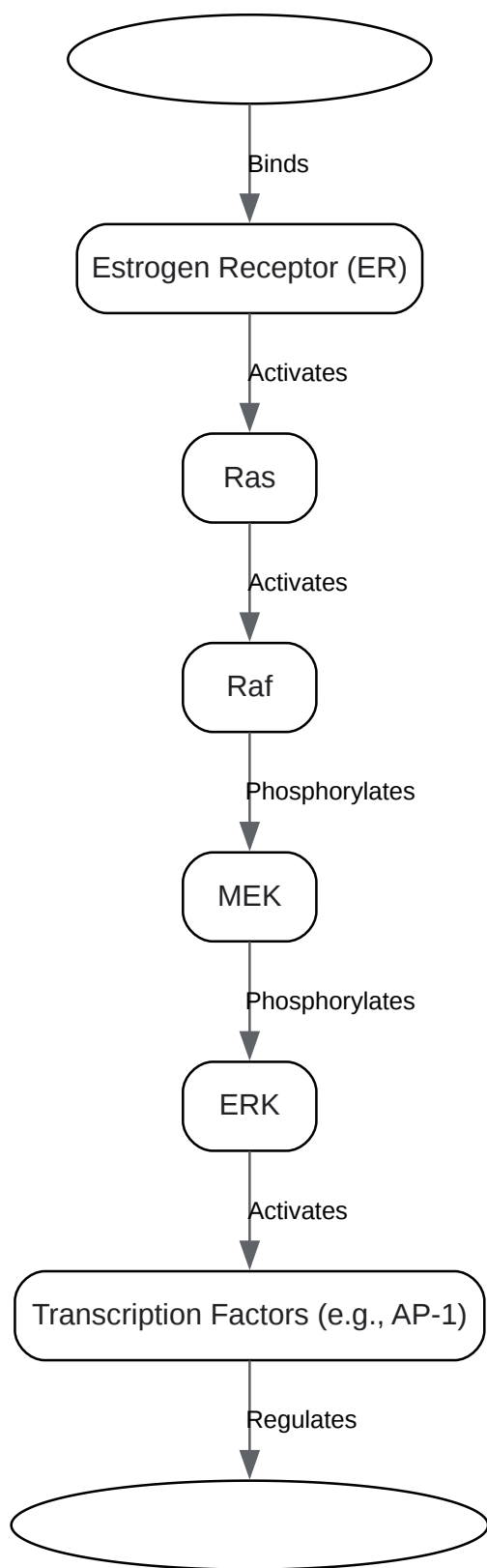


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Caption: A general experimental workflow for the physicochemical characterization of 6-heptyl-m-cresol.

Potential Biological Signaling Pathway

Alkylphenols are known to exhibit estrogenic activity, often by interacting with estrogen receptors and modulating downstream signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is one such pathway that can be affected.



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Caption: A potential signaling pathway affected by 6-heptyl-m-cresol, illustrating the MAPK cascade.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 6-heptyl-m-cresol. While further experimental validation is necessary to confirm the predicted values, the compiled data and outlined protocols offer a robust starting point for researchers. The information on potential biological activity highlights the importance of this class of compounds in drug development and toxicology. As research progresses, a more complete and experimentally-verified profile of 6-heptyl-m-cresol will undoubtedly emerge, building upon the framework presented in this guide.

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